![molecular formula C8H7N3O B1625802 Pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 77457-01-3](/img/structure/B1625802.png)
Pyrazolo[1,5-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tuberculosis Applications
One of the most notable applications of PPA derivatives is their potential as anti-tuberculosis agents. Recent studies have highlighted the synthesis and evaluation of various PPA derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
Key Findings:
- A series of PPA derivatives were designed and synthesized, exhibiting in vitro potency with minimum inhibitory concentration (MIC) values as low as 0.002 μg/mL against drug-susceptible H37Rv strains and resistant strains (rINH and rRMP) .
- Notably, compound 6j demonstrated excellent pharmacokinetic properties with an oral bioavailability of 41% and significant reductions in bacterial burden in mouse models infected with Mtb .
Case Study: Compound 6j
- Synthesis: Compound 6j was synthesized through amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with various primary amines.
- In Vivo Efficacy: In mouse models, it exhibited a dose-dependent reduction in bioluminescence intensity, indicating effective bacterial load reduction .
Cancer Treatment
PPA derivatives have also shown promise in cancer therapy, particularly as inhibitors of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, making their inhibition a target for therapeutic intervention.
Key Findings:
- Structure-activity relationship (SAR) studies revealed that specific substitutions on the PPA scaffold enhance Trk inhibition. For instance, the presence of a carboxamide group at the third position significantly improved enzymatic inhibition .
- Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks exhibited potent anticancer activity against cell lines such as HCT116 .
Case Study: Trk Inhibitors
- Compounds with IC50 values as low as 0.1 nM against TrkA were identified, suggesting that further optimization could lead to highly selective and potent anticancer agents .
Kinase Inhibition
PPA derivatives have been explored for their ability to inhibit various kinases, including c-Kit and Trk kinases.
Key Findings:
- PPA compounds have been shown to inhibit wild-type c-Kit kinase effectively, which is crucial for treating disorders mediated by this enzyme .
- The strategic design of these compounds allows for modifications that can enhance their inhibitory effects on specific kinases involved in disease processes.
Summary Table of Key Applications
Application Area | Key Compounds | Activity/Findings |
---|---|---|
Anti-Tuberculosis | Compound 6j | MIC < 0.002 μg/mL; Oral bioavailability 41% |
Cancer Treatment | Various PPAs | Potent inhibitors of Trk; IC50 values < 0.1 nM |
Kinase Inhibition | PPA Derivatives | Effective against c-Kit; potential for further optimization |
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOGPCAZHXALIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509762 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77457-01-3 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.